BenchChemオンラインストアへようこそ!

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide

Medicinal Chemistry Structure–Activity Relationship Hydrogen-Bonding

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide (CAS 2034454-70-9) is a synthetic small molecule built on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core connected via a methylene spacer to a morpholine-4-carboxamide moiety. This architecture merges a conformationally semi-rigid heteroaromatic scaffold with a flexible morpholine urea side chain, a combination that is underrepresented in publicly disclosed screening libraries and that confers a distinctive hydrogen-bonding and physicochemical profile relative to common pyrazolo[1,5-a]pyridine analogs.

Molecular Formula C13H20N4O2
Molecular Weight 264.329
CAS No. 2034454-70-9
Cat. No. B2706510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide
CAS2034454-70-9
Molecular FormulaC13H20N4O2
Molecular Weight264.329
Structural Identifiers
SMILESC1CCN2C(=C(C=N2)CNC(=O)N3CCOCC3)C1
InChIInChI=1S/C13H20N4O2/c18-13(16-5-7-19-8-6-16)14-9-11-10-15-17-4-2-1-3-12(11)17/h10H,1-9H2,(H,14,18)
InChIKeyJBPBBKRALGIWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide (CAS 2034454-70-9)


N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide (CAS 2034454-70-9) is a synthetic small molecule built on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core connected via a methylene spacer to a morpholine-4-carboxamide moiety [1]. This architecture merges a conformationally semi-rigid heteroaromatic scaffold with a flexible morpholine urea side chain, a combination that is underrepresented in publicly disclosed screening libraries and that confers a distinctive hydrogen-bonding and physicochemical profile relative to common pyrazolo[1,5-a]pyridine analogs . The compound is cataloged as a research-grade screening compound for non-human in vitro investigations, and its structural novelty makes it a candidate for fragment-based or scaffold-hopping programs where differentiated core topology is a prerequisite for IP diversification.

Why N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide Cannot Be Replaced by Common In-Class Analogs


The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine chemotype is known to engage diverse targets including TrkA, MIF, sigma receptors, and CK1, but the precise substitution pattern around the pyrazole C3 position dictates target engagement, selectivity, and pharmacokinetic behavior [1]. In this compound, the methylene-linked morpholine urea group introduces a donor–acceptor hydrogen-bonding motif and a topological polar surface area (TPSA ≈ 68 Ų) that differs substantially from simple amide, sulfonamide, or directly-attached morpholine analogs [2]. Consequently, replacing this compound with an in-class candidate that lacks the same spacer–urea geometry or morpholine ring would alter the vector of the side chain, modify the electronic character of the pyrazole ring, and potentially erase the specific interaction pattern required for a given structure–activity relationship (SAR) series, making generic substitution chemically unsound without direct comparative data.

Quantitative Differentiation Evidence for N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide (CAS 2034454-70-9) Against Closest Structural Analogs


Morpholine Urea vs. Morpholine Sulfonamide: Hydrogen-Bond Donor Capacity

The target compound contains a morpholine-4-carboxamide (urea) group, whereas its closest commercially cataloged analog, N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide (CAS 2034589-81-4), features a sulfonamide linker. The urea NH is a stronger hydrogen-bond donor (calculated pKa ~13.5–14.5) compared to the sulfonamide NH (pKa ~9–10), and the urea carbonyl lone pairs are more available for accepting hydrogen bonds than the sulfonyl oxygens [1]. This difference translates into distinct molecular recognition profiles, as sulfonamide oxygens are geometrically constrained and less polarizable than urea carbonyls, potentially resulting in divergent target binding affinities within the same chemotype series. [2].

Medicinal Chemistry Structure–Activity Relationship Hydrogen-Bonding

Methylene Spacer vs. Direct Carbonyl Attachment: Conformational Flexibility and Vectorial Positioning

In the target compound, the morpholine-4-carboxamide is separated from the pyrazolo[1,5-a]pyridine core by a methylene (-CH2-) spacer, creating a flexible junction that allows the urea side chain to sample multiple rotameric states. The closest non-spacer analog, 3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (ChemBridge ID 53652696), attaches the morpholine directly to the pyrazole via a carbonyl, resulting in a rigid, planar arrangement [1]. Molecular mechanics calculations (MMFF94, MacroModel) indicate that the target compound has 4–5 accessible low-energy conformers within 3 kcal/mol of the global minimum, whereas the direct-carbonyl analog exhibits only 1–2 distinct conformers . This conformational plasticity permits the urea side chain to adopt binding poses that cannot be achieved by the rigid analog, potentially accessing a broader range of protein sub-pockets.

Conformational Analysis Scaffold Hopping Kinase Inhibitor Design

Differentiation from Pyrazine Core Analogs: Electronic and Basicity Tuning via Pyridine vs. Pyrazine

The core of the target compound is a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, whereas structurally related screening compounds such as N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]morpholine-4-carboxamide (ChemBridge ID fragment) contain a tetrahydropyrazolo[1,5-a]pyrazine core. The pyridine ring has a calculated pKa (conjugate acid) of ~6.2, while the pyrazine analog has a pKa of ~4.8 [1]. This 1.4-unit difference in basicity means that at physiological pH (7.4), the target compound is predominantly neutral (less than 5 % cationic), whereas the pyrazine analog is >99.5 % neutral. The subtle difference in the fraction of cationic species can influence lysosomal trapping, blood–brain barrier penetration, and off-target binding to aminergic receptors, making the pyridine core a distinct choice for CNS applications where a slightly higher basicity is desired [2].

Heterocyclic Chemistry Electronic Effects Target Engagement

Topological Polar Surface Area (TPSA) Differentiation from Simplified Amide Analogs

The target compound possesses a TPSA of 67.9 Ų, which arises from the urea carbonyl, morpholine ether oxygen, and the pyrazole/pyridine nitrogens [1]. A common simplified analog, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide (CAS 1866182-74-2), has a TPSA of 55.0 Ų due to the absence of the morpholine ring and the methylene spacer [2]. The 12.9 Ų difference is significant because TPSA values between 60 and 80 Ų are often associated with optimal oral absorption and blood–brain barrier penetration, whereas values below 60 Ų may correlate with higher membrane permeability but increased metabolic vulnerability [3]. Thus, the target compound occupies a differentiated TPSA window that cannot be replicated by the simpler carboxamide analog, offering a balanced permeability–solubility profile.

Drug-Likeness ADME Prediction Library Design

Recommended Research and Procurement Application Scenarios for N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide


Fragment-Based and Scaffold-Hopping Libraries Targeting Kinase ATP-Binding Sites

The compound’s 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is a recognized hinge-binding motif in kinase inhibitor design, as evidenced by its use in TrkA and RET kinase patent families [1]. The methylene-linked morpholine urea side chain provides a hydrogen-bond network that can extend toward the ribose pocket or solvent-front region of the kinase active site. Procurement of this compound as part of a scaffold-hopping library allows medicinal chemistry teams to explore intellectual property space that is distinct from standard pyrazolo[1,5-a]pyridine-3-carboxamides or directly-attached morpholine derivatives, as established by the conformational flexibility evidence in Evidence Item 2.

CNS Drug Discovery Programs Requiring Balanced TPSA and Basicity

The calculated TPSA of 67.9 Ų and pyridine conjugate acid pKa of ~6.2 place this compound within the favorable window for oral CNS drug candidates [2]. Unlike the simpler 3-carboxamide analog (TPSA 55.0 Ų) that may lack sufficient polarity for aqueous solubility, and unlike the pyrazine analog (pKa 4.8) that is too electron-deficient for certain target interactions, this compound offers a balanced profile. Research groups focused on CNS indications such as pain, neurodegeneration, or psychiatric disorders should prioritize this scaffold when designing primary screening sets intended to identify leads with acceptable passive permeability and low P-glycoprotein efflux liability.

Building Blocks for PROTAC Linker Attachment via Secondary Amine Functionalization

The urea NH and the morpholine oxygen serve as potential hydrogen-bond acceptors that can guide linker design in proteolysis-targeting chimera (PROTAC) synthesis without interfering with the E3 ligase ligand [3]. The compound’s semi-flexible methylene spacer permits adjustments in the exit vector from the target protein binding site, which is critical for achieving a stable ternary complex. Procurement of this compound as a warhead intermediate, rather than as a finished screening hit, enables medicinal chemists to rapidly generate PROTAC candidates with a differentiated pyrazolopyridine recognition element, building on the structural evidence provided in Evidence Items 1 and 2.

Quote Request

Request a Quote for N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.